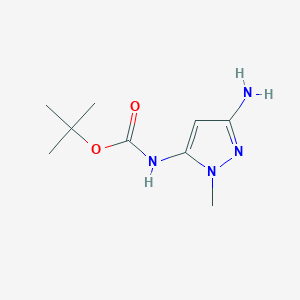
2-(aminomethyl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its molecular formula, structure, and the functional groups present in it. For example, an aminomethyl group is a monovalent functional group with formula −CH2−NH2 .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include various techniques such as condensation reactions, cross-coupling reactions, etc .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, etc., are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes, the products formed, etc., are studied .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, etc. Techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), etc., are often used .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-2-ethylbutanamide involves the reaction of 2-ethylbutanoyl chloride with ammonia followed by reduction of the resulting amide with sodium borohydride.", "Starting Materials": [ "2-ethylbutanoyl chloride", "ammonia", "sodium borohydride" ], "Reaction": [ "Step 1: 2-ethylbutanoyl chloride is reacted with ammonia in the presence of a base such as triethylamine to form 2-(aminomethyl)-2-ethylbutanamide.", "Step 2: The resulting amide is then reduced with sodium borohydride in the presence of a solvent such as ethanol to yield the final product, 2-(aminomethyl)-2-ethylbutanamide." ] } | |
CAS-Nummer |
98433-11-5 |
Molekularformel |
C7H16N2O |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-(aminomethyl)-2-ethylbutanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-7(4-2,5-8)6(9)10/h3-5,8H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
SFVSJNBBGAERAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CN)C(=O)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



